Docosa-7,17-dienoic acid
Description
Properties
CAS No. |
64003-21-0 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docosa-7,17-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h5-6,15-16H,2-4,7-14,17-21H2,1H3,(H,23,24) |
InChI Key |
VJGJWXQYNCPGET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Natural Sources and Organismic Distribution of Docosa-7,17-dienoic Acid
This compound is a polyunsaturated very long-chain fatty acid characterized by a 22-carbon backbone with two double bonds. nih.gov While specific research on the broad organismic distribution of the 7,17 isomer is limited, the larger class of docosadienoic acids has been identified in various natural sources. Non-methylene-interrupted fatty acids, a group that includes isomers of docosadienoic acid, are found in organisms such as mollusks, sea sponges, and the seeds of gymnosperms. mdpi.com These types of fatty acids have garnered research interest for their unique structures and potential biological activities. mdpi.com
The general class of polyunsaturated fatty acids (PUFAs), to which docosadienoic acid belongs, are fundamental components of living organisms. mdpi.com They are integral to the structure of cell membranes and serve as precursors for potent signaling molecules like eicosanoids. mdpi.comescholarship.org
Identification in Microbial Cultures and Marine Ecosystems
Fatty acids are crucial components in marine ecosystems, serving as a dense energy source and playing a role in the bioaccumulation of organic pollutants. mun.ca Their diverse nature makes them valuable biomarkers for studying marine food webs and biogeochemical cycles. mun.ca While direct identification of this compound in many specific microbial cultures is not widely documented, the broader context of fatty acid synthesis and modification in these environments is well-established.
For instance, some fungi possess enzymes, such as peroxygenases, that can epoxidize various polyunsaturated fatty acids, including docosapentaenoic acid (a C22 fatty acid), indicating a mechanism for modifying long-chain fatty acids in the microbial world. mdpi.com Bacteria are known to produce a variety of fatty acids, including saturated, monounsaturated, and branched-chain fatty acids, which distinguishes them from phytoplankton in aquatic food webs. int-res.com The production of an uncommon triol compound from linolenic acid by a Bacillus megaterium culture isolated from soil demonstrates the capability of microbes to transform fatty acids into novel structures. nih.gov
Detection within Mammalian Lipidomes and Metabolomic Profiles
Metabolomic studies, particularly those focusing on the lipidome, have provided insights into the presence of various fatty acids in mammalian systems. nih.gov Mass spectrometry-based lipidomics allows for the comprehensive analysis of lipids in tissues, cells, and organelles, revealing complex compositions. aging-us.com
In a study analyzing the mitochondrial lipidomes of mouse brain and skeletal muscle, a lipid with a mass-to-charge ratio (m/z) of 335.295, tentatively identified as a docosadienoic acid (C22:2, though the specific isomer was not confirmed as 7,17), was detected. aging-us.com This finding highlights that docosadienoic acids are part of the complex lipid landscape of mammalian mitochondria. The study noted significant changes in the abundance of various fatty acids with age, indicating dynamic regulation of the lipidome. aging-us.com
Furthermore, comprehensive metabolomic analyses of human serum have identified hundreds of metabolites, including a wide range of fatty acids. nih.gov These studies demonstrate the utility of lipidomics in understanding metabolic states and have the potential to identify numerous fatty acid species, although specific mention of this compound is often embedded within the broader class of docosadienoic acids. The metabolism of polyunsaturated fatty acids in mammals is a complex process involving enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP), which can modify fatty acids to produce a vast array of signaling molecules. acs.org
Table 1: Detection of Docosadienoic Acid in a Mammalian System
| Biological System | Tissue/Fluid | Analytical Method | Tentative Identification | Key Finding | Citation |
| Mouse | Brain Mitochondria | UHPLC-HRMS | Docosadienoic acid (C22:2) | Detected as part of the mitochondrial lipidome. | aging-us.com |
| Human | Serum | Comprehensive Metabolomics | Fatty Acyls (class) | Part of the serum metabolomic landscape used to study disease. | nih.gov |
Biogeochemical Cycling and Environmental Presence of this compound
The biogeochemical cycling of lipids is a fundamental process in marine and terrestrial environments. mun.ca Lipids, due to their stability and source-specificity, can serve as biomarkers to trace the origin and fate of organic matter. mun.ca The distribution and transformation of fatty acids within these cycles are influenced by biological production, microbial degradation, and physical and chemical processes.
While specific data on the biogeochemical cycling of this compound is scarce, the principles governing the environmental fate of polyunsaturated fatty acids are applicable. These compounds are introduced into the environment from living organisms and are subject to transformation by microbial communities. nih.gov The presence of unusual fatty acids in various organisms, from marine invertebrates to gymnosperm seeds, suggests their participation in diverse ecological and biogeochemical pathways. mdpi.comocl-journal.org The study of lipid profiles in environmental samples, such as sediments and water columns, can provide clues about the contributing organisms and the prevailing biogeochemical processes. mun.ca
Biosynthetic Pathways and Enzymatic Mechanisms
De Novo Synthesis Pathways for Docosa-7,17-dienoic Acid
The de novo synthesis of this compound, like other very-long-chain fatty acids (VLCFAs), involves a coordinated series of elongation and desaturation steps acting on common fatty acid precursors.
Elongase Systems in Carbon Chain Extension
The backbone of this compound is a 22-carbon chain, signifying the essential role of fatty acid elongase systems. These enzyme systems, known as Elongation of Very-Long-Chain Fatty Acids proteins (Elovls), catalyze the addition of two-carbon units to a growing acyl-CoA chain. In marine invertebrates, specific Elovls are responsible for producing the C22 backbone required for this compound. researchgate.netcore.ac.uk For instance, studies in molluscs suggest that C22 NMI dienoic acids, such as 22:2Δ7,13 and 22:2Δ7,15, are formed through the C2 elongation of C20 NMI fatty acid precursors. capes.gov.br This indicates that an elongase enzyme acts on a 20-carbon dienoic acid to produce the 22-carbon chain. While the specific elongase for the 7,17 isomer has not been definitively isolated, functional characterization of elongases from various marine invertebrates like the common octopus (Octopus vulgaris) and the abalone (Haliotis discus hannai) confirms their capability to produce VLC-PUFAs up to C24 and beyond, providing the enzymatic context for C22 acid formation. researchgate.net
Desaturase Activities in Introducing Double Bonds
The introduction of double bonds at specific positions (Δ7 and Δ17) is accomplished by fatty acid desaturases (Fads). These enzymes are highly specific regarding the position at which they introduce a double bond into the fatty acid chain. The biosynthesis of NMI fatty acids involves unusual desaturation steps. For example, the formation of 20:2Δ5,11, a common NMI fatty acid in marine invertebrates, requires a Δ5 desaturase. nih.gov
The pathway to this compound likely involves a Δ7 desaturase. The subsequent introduction of the Δ17 double bond is less characterized but points to the action of a "methyl-end" or ω-type desaturase. These enzymes desaturate near the methyl (ω) end of the fatty acid. A Δ17 desaturase would be equivalent to an ω5-desaturase for a C22 fatty acid. Such enzymes have been identified and are crucial for converting n-6 fatty acids to n-3 fatty acids, demonstrating their presence and activity in various organisms. google.com The precise sequence of desaturation and elongation events is a key area of ongoing research. It is plausible that a C18 or C20 precursor is first desaturated at the Δ7 position, followed by elongation to C22, and then a final desaturation at the Δ17 position, or that elongation to C22 precedes both desaturation events.
Polyketide Synthase Pathway Contributions to Dienoic Acid Biosynthesis
An alternative to the classic elongase/desaturase system is the polyketide synthase (PKS) pathway. Found in some microorganisms like the marine protist Schizochytrium, this anaerobic pathway synthesizes long-chain fatty acids using a large, multi-domain enzyme complex without free intermediates. researchgate.netnih.gov This system is responsible for the production of docosahexaenoic acid (DHA) in these organisms. nih.gov The PKS pathway involves multiple catalytic domains, including dehydratase (DH) domains that are critical for introducing double bonds at specific positions. researchgate.net While direct evidence for the synthesis of this compound via a PKS pathway is not yet established, the versatility of these systems in producing a wide array of polyunsaturated fatty acids suggests they could potentially contribute to the biosynthesis of NMI dienoic acids in certain microorganisms. gerli.com
Biotransformation from Precursor Fatty Acids
This compound can be synthesized through the modification of existing precursor fatty acids. Marine organisms, particularly invertebrates, often modify fatty acids obtained from their diet, such as from algae. nih.gov The synthesis of C22 NMI dienoic acids in the mollusc Mytilus edulis was shown to proceed from C20 NMI precursors. capes.gov.br Specifically, experiments suggest that 22:2Δ7,13 and 22:2Δ7,15 arise from the elongation of 20:2Δ5,11 and 20:2Δ5,13, respectively. capes.gov.br This demonstrates a clear pathway of biotransformation where existing NMI fatty acids are elongated to produce C22 variants. This process relies on the specificities of the organism's native elongase and desaturase enzymes, which act on available substrates.
| Precursor Fatty Acid | Transformation | Product Fatty Acid |
| 20:2Δ5,11 | C2 Elongation | 22:2Δ7,13 |
| 20:2Δ5,13 | C2 Elongation | 22:2Δ7,15 |
Genetic and Molecular Regulation of Biosynthetic Enzymes
The production of this compound is controlled at the genetic level through the regulation of the genes encoding the necessary elongase and desaturase enzymes. The expression of these genes can be influenced by various factors, including developmental stage, diet, and environmental conditions like temperature. For instance, in some marine protists, the production of long-chain polyunsaturated fatty acids is higher at lower temperatures. elsevier.es
Recent genomic and transcriptomic studies in marine invertebrates have begun to identify the specific genes involved. In the sea urchin Hemicentrotus pulcherrimus, multiple genes for both fatty acid desaturases (Fads) and elongases (Elovls) have been discovered. nih.gov Functional analysis revealed that specific enzymes, such as a Δ5 desaturase and an Elovl6-like elongase, work together to produce C20 NMI fatty acids from C18 precursors. nih.gov This highlights that a complex suite of genes, likely under coordinated regulation, is required to orchestrate the complete biosynthetic pathway. Understanding the transcription factors and signaling pathways that control these genes is a critical next step in deciphering the regulation of NMI fatty acid synthesis.
Metabolic Engineering Strategies for Production Optimization
The unique structure of this compound and other NMI fatty acids makes them interesting targets for biotechnological production. Metabolic engineering aims to harness and optimize these biosynthetic pathways in microbial or plant-based systems. A common strategy involves the heterologous expression of key enzymes—elongases and desaturases—in a host organism that does not naturally produce the desired fatty acid.
Oleaginous yeasts, such as Yarrowia lipolytica, are promising chassis organisms for this purpose due to their ability to accumulate high levels of lipids. google.comgoogle.com By introducing the specific elongase and desaturase genes responsible for the synthesis of this compound, it is possible to engineer these yeasts to produce the compound from simple carbon sources. For example, the co-expression of a Δ12 desaturase and a Δ9-elongase in Y. lipolytica has been used to produce other dienoic acids. A similar strategy, requiring the identification and cloning of the specific Δ7 and Δ17 desaturases and the relevant C20-C22 elongase, could be applied for this compound production. wikipedia.org
Another approach involves engineering oilseed crops. An ELO-type elongase from the plant Eranthis hyemalis was successfully expressed in Brassica carinata, leading to the production of docosadienoic acid (22:2n-6), demonstrating the feasibility of producing novel very-long-chain fatty acids in plants. researchgate.netgerli.com Optimization of such systems may also require down-regulating competing pathways to channel more precursors towards the desired product.
| Engineering Strategy | Key Enzymes/Genes | Host Organism | Potential Outcome |
| Heterologous Expression | Δ7 Desaturase, Δ17 Desaturase, C20-C22 Elongase | Yarrowia lipolytica | De novo production of this compound |
| Plant-based Production | ELO-type elongases, Novel Desaturases | Brassica carinata (Oilseed rape) | Accumulation of this compound in seed oil |
Metabolic Transformations and Associated Lipid Pathways
Catabolism of Docosa-7,17-dienoic Acid via Beta-Oxidation
As a VLCFA (defined as having 22 or more carbons), the initial catabolism of this compound occurs not in the mitochondria, but in the peroxisomes. nih.govwikipedia.org Mitochondria are not equipped to handle fatty acids of this length. wikipedia.org Peroxisomal β-oxidation is a cyclical process that shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA with each cycle. smpdb.ca This initial breakdown continues until the fatty acid is shortened to a medium-chain acyl-CoA, such as octanoyl-CoA, which can then be transported to the mitochondria for complete oxidation. wikipedia.orgreactome.org
The process begins with the activation of the fatty acid to its coenzyme A (CoA) derivative, a step that may be catalyzed by a specific very-long-chain fatty acyl-CoA synthetase located on the peroxisomal membrane. nih.gov The subsequent four enzymatic steps of peroxisomal β-oxidation are carried out by a distinct set of enzymes compared to their mitochondrial counterparts.
The rate of peroxisomal β-oxidation is tightly controlled at the transcriptional level, primarily by a class of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. nih.govmdpi.com When activated by fatty acids, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called PPAR response elements in the promoter regions of target genes. aocs.org This binding upregulates the expression of the proteins and enzymes necessary for β-oxidation.
Key regulatory points include:
Substrate Transport: The entry of VLCFAs into the peroxisome is mediated by ATP-binding cassette (ABC) transporters, such as ABCD1 (ALDP) and ABCD2. The expression of these transporters is, in part, regulated by PPARs. nih.govmdpi.com
Enzyme Expression: The expression of all core β-oxidation enzymes is regulated by PPARα. nih.gov This includes Acyl-CoA Oxidase 1 (ACOX1), the rate-limiting enzyme that catalyzes the first step. nih.govaocs.org
Allosteric Regulation: The process can also be allosterically regulated by the intracellular ratios of key metabolic indicators. An increase in the NADH/NAD⁺ ratio or the acetyl-CoA/CoA ratio can lead to feedback inhibition of the β-oxidation pathway. aocs.org
Table 1: Key Enzymes in Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids
| Enzyme Name | Gene | Function in the Pathway |
| Acyl-CoA Oxidase 1 | ACOX1 | Catalyzes the first, rate-limiting step: the FAD-dependent dehydrogenation of acyl-CoA to 2-trans-enoyl-CoA, producing hydrogen peroxide (H₂O₂). nih.govaocs.org |
| D-bifunctional protein | HSD17B4 | Possesses two activities: enoyl-CoA hydratase (hydrates the double bond) and 3-hydroxyacyl-CoA dehydrogenase (oxidizes the hydroxyl group). reactome.orgmedlink.com |
| 3-ketoacyl-CoA thiolase | ACAA1 | Catalyzes the final step: the thiolytic cleavage of 3-ketoacyl-CoA to produce acetyl-CoA and a chain-shortened acyl-CoA. mdpi.commedlink.com |
| Sterol carrier protein X (SCPx) | SCP2 | Contains a thiolase domain and can also participate in the final cleavage step, particularly for branched-chain fatty acids. medlink.comuva.nl |
Peroxisomal β-oxidation does not always lead to complete degradation. It also serves as a pathway for "retro-conversion," where longer polyunsaturated fatty acids are shortened to produce other biologically important fatty acids. nih.gov For example, studies have shown that docosahexaenoic acid (DHA, 22:6n-3) is retro-converted to eicosapentaenoic acid (EPA, 20:5n-3) via one cycle of peroxisomal β-oxidation. nih.govcapes.gov.br
It is plausible that this compound (22:2) undergoes a similar process. One cycle of β-oxidation would shorten it to Eicosa-5,15-dienoic acid (20:2). This newly formed fatty acid could then be released from the peroxisome and utilized for other metabolic purposes, such as incorporation into cellular membranes or further catabolism in the mitochondria. This retro-conversion pathway highlights the peroxisome's role not just in degradation, but also in the remodeling and interconversion of fatty acids. tandfonline.com
Enzymatic Regulation of Beta-Oxidation Flux
Anabolic Incorporation into Complex Lipids
Beyond catabolism, this compound can be used as a building block in anabolic pathways to synthesize complex lipids. These lipids are essential components of cellular membranes and can also act as signaling molecules. The incorporation of VLCFAs like docosadienoic acid influences the biophysical properties of membranes, such as fluidity and thickness. oup.com
Very-long-chain fatty acids are known to be integrated into the structure of major membrane lipids.
Glycerophospholipids: Docosadienoic acid isomers have been identified as components of phosphatidylcholines (PC), a major class of glycerophospholipids. hmdb.ca The fatty acid is typically esterified at either the sn-1 or sn-2 position of the glycerol (B35011) backbone. For example, specific phosphatidylcholine molecules containing 13Z,16Z-docosadienoic acid have been identified in human metabolomic studies. hmdb.ca The presence of such a long and unsaturated acyl chain would significantly impact the local membrane environment.
Sphingolipids: VLCFAs are crucial components of sphingolipids, particularly ceramides, which are fundamental to the formation of the skin's barrier. oup.com While research often focuses on saturated and monounsaturated VLCFAs in ceramides, polyunsaturated species can also be incorporated, contributing to the unique properties of these lipids in various tissues.
The incorporation of this compound into complex lipids is a multi-step enzymatic process.
Activation: The fatty acid must first be activated to its high-energy thioester derivative, Docosa-7,17-dienoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. springermedizin.de
Esterification: The activated acyl-CoA is then transferred to a glycerol or sphingoid backbone by various acyltransferases. For glycerophospholipid synthesis, enzymes like lysophosphatidic acid acyltransferases (LPAATs) or lysophosphatidylcholine (B164491) acyltransferases (LPCATs) catalyze the esterification of the fatty acid to the glycerol backbone. nih.gov The synthesis of more complex lipids like triglycerides and cholesterol esters also relies on the availability of these fatty acyl-CoA molecules. springermedizin.denih.gov
Integration into Glycerophospholipids and Sphingolipids
Oxidative Metabolism and Formation of Oxygenated Derivatives
Polyunsaturated fatty acids can be transformed by oxidative enzymes into potent signaling molecules known as oxylipins. google.com For C22 fatty acids, these derivatives are broadly termed docosanoids. google.com The primary enzymes involved are cyclooxygenases (COX) and lipoxygenases (LOX). nih.govacs.org
While direct oxidation of this compound has not been documented, studies on other docosadienoic and polyunsaturated C22 fatty acids provide a strong basis for its potential transformation. nih.govresearchgate.net Lipoxygenase enzymes, such as 12-LOX and 15-LOX, can introduce a hydroperoxy group at various positions on the fatty acid chain, which is then typically reduced to a hydroxyl group, forming a monohydroxy fatty acid. nih.gov For example, the oxidation of 13Z,16Z-docosadienoic acid by lipoxygenases has been studied, yielding various hydroxy-docosadienoic acids (OH-DDA). researchgate.net It is conceivable that the double bonds at the 7 and 17 positions of this compound could serve as targets for these enzymes, leading to the formation of novel docosanoids with currently unknown biological activities. google.com
Lipoxygenase-Mediated Oxidations
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. nih.gov This reaction is a critical step in the biosynthesis of a wide array of signaling molecules known as oxylipins, which include leukotrienes and lipoxins. nih.gov The regioselectivity and stereospecificity of LOX enzymes are dependent on the specific isozyme and the structure of the fatty acid substrate, including chain length and the position of double bonds. nih.govnih.gov
While direct evidence for the lipoxygenation of this compound is not available, studies on other C22 PUFAs confirm that they are substrates for various LOX isozymes. nih.govnih.govplos.org For a hypothetical this compound, which contains double bonds at the 7th and 17th carbons, the absence of a cis,cis-1,4-pentadiene motif would typically make it a poor substrate for most characterized mammalian LOXs. However, some atypical LOXs or alternative enzymatic pathways could potentially introduce hydroxyl groups.
For illustrative purposes, the oxidation of other C22 PUFAs by LOX enzymes leads to the formation of monohydroxy and dihydroxy fatty acids. For example, a bacterial 9S-lipoxygenase has been shown to oxygenate C22 PUFAs at the n-12 and n-6 positions to form 11S-hydroxy and 11S,17S-dihydroxy fatty acids, respectively. nih.gov Human lipoxygenases also metabolize C22 fatty acids; for instance, h12-LOX primarily generates 14-oxylipins from certain C22 PUFAs. nih.gov
Table 1: Hypothetical Lipoxygenase-Mediated Oxidation Products of a Docosadienoic Acid
| Substrate | Enzyme (Illustrative) | Potential Products |
| Docosadienoic Acid | Lipoxygenase | Monohydroxy-docosadienoic acids (e.g., Hydroxydocosadienoic acid) |
| Docosadienoic Acid | Lipoxygenase | Dihydroxy-docosadienoic acids (e.g., Dihydroxydocosadienoic acid) |
This table is illustrative and lists potential classes of compounds that could be formed based on the known activity of lipoxygenases on other C22 fatty acids. Specific isomers resulting from this compound metabolism have not been documented.
Cytochrome P450 and Peroxygenase-Catalyzed Epoxidations
Cytochrome P450 (CYP) enzymes represent another major pathway for the oxidative metabolism of PUFAs. nih.gov The CYP epoxygenase pathway converts double bonds in fatty acids to epoxides, which are potent signaling molecules. nih.govnih.gov These epoxy fatty acids (EpFAs) are involved in a variety of physiological processes. The specific CYP isoform determines the regioselectivity of the epoxidation. mdpi.com For instance, human CYP2C and 2J subfamilies are known to convert arachidonic acid into its various epoxyeicosatrienoic acid (EET) regioisomers. mdpi.com
Similar to the LOX pathway, the direct epoxidation of this compound has not been described. However, CYP enzymes are known to metabolize other C22 PUFAs like docosahexaenoic acid (DHA) to form epoxydocosapentaenoic acids (EDPs). nih.govmdpi.com Fungal peroxygenases have also demonstrated the ability to catalyze the epoxidation of a wide range of PUFAs, often with high regioselectivity for the double bond furthest from the carboxyl group. csic.es
Given the presence of double bonds at the C7 and C17 positions in this compound, it is plausible that CYP enzymes or peroxygenases could catalyze its conversion to corresponding epoxides. The resulting products would be 7,8-epoxy-docosa-17-enoic acid and 17,18-epoxy-docosa-7-enoic acid. These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols.
Table 2: Potential Cytochrome P450-Mediated Epoxidation Products of this compound
| Substrate | Enzyme System | Potential Epoxide Products | Potential Diol Products (from sEH action) |
| This compound | Cytochrome P450 Epoxygenase | 7,8-Epoxy-docosa-17-enoic acid | 7,8-Dihydroxy-docosa-17-enoic acid |
| This compound | Cytochrome P450 Epoxygenase | 17,18-Epoxy-docosa-7-enoic acid | 17,18-Dihydroxy-docosa-7-enoic acid |
This table presents hypothetical products based on the known function of CYP epoxygenases on other polyunsaturated fatty acids. The actual formation of these products from this compound has not been experimentally verified.
Cross-Talk with Other Fatty Acid Metabolic Networks
The metabolism of any single fatty acid does not occur in isolation but is part of a complex and interconnected network. The concept of "cross-talk" refers to the interactions and competition between different fatty acid metabolic pathways. A primary form of this interaction is the competition between different PUFA families, such as omega-3 and omega-6, for the same metabolic enzymes, including desaturases, elongases, lipoxygenases, and cyclooxygenases. mdpi.com
Furthermore, metabolites of one pathway can influence another. For example, studies on a mouse model of antipsychotic-induced weight gain showed changes in the levels of docosadienoic acid that were associated with alterations in the arachidonic acid metabolism pathway, suggesting a regulatory link between the metabolism of these different fatty acids. capes.gov.br The accumulation of specific fatty acids or their metabolites can also induce cellular stress responses, such as the unfolded protein response (UPR), which in turn can modulate lipid metabolism. molbiolcell.org
Biological Roles at the Molecular and Cellular Level
Signaling Molecule Precursor Function
The structure of Docosa-7,17-dienoic acid suggests its potential role as a substrate for enzymatic oxygenation, leading to the formation of bioactive lipid mediators that regulate key physiological responses, particularly in the context of inflammation and its resolution.
While direct studies on the metabolism of this compound are limited, the established pathways for similar polyunsaturated fatty acids (PUFAs) provide a framework for its likely engagement in docosanoid biosynthesis. Docosanoids are oxygenated metabolites derived from 22-carbon fatty acids. caymanchem.com The biosynthesis of these mediators is initiated by the enzymatic oxygenation of a long-chain PUFA by specific enzymes, such as lipoxygenases (LOXs), leading to the formation of fatty acid hydroperoxides. google.com These intermediates are then further transformed into a variety of signaling molecules, including the specialized pro-resolving mediators (SPMs). google.comrevhipertension.com
There is compelling evidence that docosapentaenoic acid (DPA), a closely related 22-carbon PUFA, is a precursor to a class of SPMs known as DPA-derived resolvins. reactome.orgsci-hub.se Specifically, the biosynthesis of 7,17-dihydroxydocosapentaenoic acid (termed Resolvin D5n-3 DPA or RvD5n-3 DPA) has been identified. reactome.orgsci-hub.seacs.org This process involves the double oxygenation of DPA. sci-hub.se One proposed pathway suggests that a hydroperoxy reductase enzyme converts an intermediate, 7,17-dihydroperoxy-docosapentaenoic acid (7,17-diHp-DPAn-3), into the final dihydroxy product, RvD5n-3 DPA. reactome.org
Given the nomenclature, it is biochemically plausible that this compound serves as a precursor or intermediate in the pathway leading to these 7,17-dihydroxylated products. These SPMs are potent regulators of inflammation, and treatment with biosynthesized RvD5n-3 DPA has been shown to reduce colitis and inflammation from ischemia/reperfusion in animal models. reactome.org The dihydroxy fatty acid 7(S),17(S)-dihydroxy DPA is considered an analog of the protectin series of docosanoids, which are known for their potent anti-inflammatory actions. caymanchem.com
Table 1: Biosynthesis of 7,17-Dihydroxy Fatty Acids
| Precursor Fatty Acid | Key Enzymes | Dihydroxy Product | Product Classification | Reference |
|---|---|---|---|---|
| Docosapentaenoic Acid (DPA) | Lipoxygenases (LOXs), Hydroperoxy reductase | 7,17-dihydroxydocosapentaenoic acid (RvD5n-3 DPA) | D-series Resolvin / Protectin Analog | caymanchem.comreactome.orgsci-hub.se |
| Docosahexaenoic Acid (DHA) | 15-LOX-2, 5-LOX | 7S,17S-dihydroxydocosahexaenoic acid (Resolvin D5) | D-series Resolvin | nih.gov |
Engagement in Eicosanoid Biosynthetic Cascades
Modulation of Cellular Receptor Activity
Fatty acids are not only structural components and energy sources but also act as signaling molecules by directly binding to and modulating the activity of cellular receptors.
Long-chain fatty acids are known ligands for a class of G protein-coupled receptors (GPCRs), including Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. nih.govlipidmaps.orgwikipedia.org While direct studies on this compound are not available, research on a different isomer, 13Z,16Z-Docosadienoic acid, shows that it acts as an agonist for FFAR4/GPR120. caymanchem.comglpbio.com Activation of FFAR4 by omega-3 fatty acids like docosahexaenoic acid (DHA) has been linked to potent anti-inflammatory effects and improved insulin (B600854) sensitivity. nih.govmdpi.com Given the structural similarities, it is plausible that this compound could also interact with FFARs, but specific research is required to confirm this.
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid metabolism and inflammation. mdpi.com Polyunsaturated fatty acids are well-established natural ligands for PPARs. reactome.org Specifically, DHA has been identified as a ligand for PPAR-alpha (PPARα), mediating some of its effects through this interaction. nih.gov Furthermore, oxidized derivatives of DHA have been shown to be potent activators of PPAR-gamma (PPARγ). nih.gov Although no studies have directly tested the binding of this compound to PPARs, its nature as a 22-carbon polyunsaturated fatty acid places it in a class of molecules known to be PPAR ligands. reactome.org
Table 2: Fatty Acid Interactions with Cellular Receptors
| Fatty Acid | Receptor | Observed Interaction | Reference |
|---|---|---|---|
| 13Z,16Z-Docosadienoic acid | FFAR4 (GPR120) | Agonist | caymanchem.comglpbio.com |
| Docosahexaenoic Acid (DHA) | FFAR4 (GPR120) | Agonist; mediates anti-inflammatory effects | nih.govnih.govmdpi.com |
| Docosahexaenoic Acid (DHA) | PPARα | Ligand; induces apoptosis in VSMCs | nih.gov |
| Oxidized DHA Derivatives | PPARγ | Potent Ligands/Agonists | nih.gov |
Ligand Binding to Free Fatty Acid Receptors
Influence on Membrane Fluidity and Protein Function
The incorporation of polyunsaturated fatty acids into the phospholipid bilayers of cell membranes is a critical determinant of the membrane's physical properties. nih.gov The presence of multiple double bonds in PUFAs like DHA introduces kinks into the acyl chains, preventing tight packing and thereby increasing membrane fluidity. nih.govresearchgate.net
This altered fluidity can have significant downstream effects on the function of embedded membrane proteins, such as receptors and ion channels, by modulating their conformational state and lateral mobility. nih.govnih.govnih.gov Although specific biophysical studies on this compound have not been performed, as a very-long-chain polyunsaturated fatty acid, it is expected to contribute to increased membrane disorder and fluidity when incorporated into phospholipids, a characteristic feature of this class of fatty acids. nih.govresearchgate.net This modulation of the membrane environment represents a fundamental mechanism by which it can influence cellular physiology.
Role in Cellular Homeostasis and Stress Responses
A direct role for this compound in maintaining cellular homeostasis or in mediating responses to cellular stress is not described in the available research. Lipids are fundamental to cellular homeostasis, contributing to membrane structure, energy storage, and signaling. nih.gov Pro-homeostatic signaling in response to stressors like oxidative damage often involves metabolites of major dietary fatty acids. nih.gov For instance, DHA and its derivatives are recognized for their pro-homeostatic and protective functions against oxidative stress in neural cells. nih.govresearchgate.net However, specific data for this compound in these processes is absent.
Table of Compounds Mentioned
Advanced Analytical Methodologies for Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating docosa-7,17-dienoic acid from other fatty acids and lipids. The choice of technique depends on the specific analytical goal, whether it be qualitative identification, quantitative measurement, or purification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. nih.govnih.gov For GC analysis, fatty acids are typically converted into more volatile fatty acid methyl esters (FAMEs) through a derivatization process. nih.gov This chemical modification enhances their thermal stability and chromatographic performance. nih.gov
The separation of FAMEs is achieved on a capillary column, often with a non-polar stationary phase, where compounds are separated based on their boiling points and interactions with the column. lipidmaps.orgekb.eg The oven temperature is programmed to ramp up, allowing for the sequential elution of fatty acids with increasing chain length and varying degrees of unsaturation. lipidmaps.org The retention time, the time it takes for a compound to pass through the column, is a key parameter for initial identification. nih.gov
Following separation by GC, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). ekb.eg The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification of the fatty acid. ekb.eg For quantitative analysis, a known amount of an internal standard, such as margaric acid (17:0), is added to the sample before processing. nih.govlipidmaps.org By comparing the peak area of the analyte to that of the internal standard, the concentration of this compound in the original sample can be accurately determined. nih.govlipidmaps.org The use of calibration curves generated from standards of known concentrations further ensures the precision and reproducibility of the quantification. nih.gov
Table 1: Typical GC-MS Parameters for Fatty Acid Analysis
| Parameter | Value/Condition |
| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) |
| Column | Capillary column (e.g., DB-5HT, Zebron ZB-1) lipidmaps.orgcsic.es |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~250-300 °C csic.es |
| Oven Program | Temperature ramp (e.g., 120 °C to 300 °C) csic.es |
| Detector | Mass Spectrometer (Electron Ionization - EI) |
| Ionization Energy | 70 eV |
| Internal Standard | Margaric Acid (17:0) or other odd-chain fatty acid nih.gov |
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-performance liquid chromatography (HPLC) offers a valuable alternative to GC, particularly for the analysis of heat-sensitive or less volatile fatty acids. aocs.org A significant advantage of HPLC is that it operates at ambient temperatures, minimizing the risk of isomerization or degradation of polyunsaturated fatty acids like this compound. oup.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid separation. tandfonline.com In this technique, a non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. aocs.org Fatty acids are separated based on their hydrophobicity; longer chain fatty acids and those with fewer double bonds are retained more strongly on the column and thus have longer retention times. aocs.org
Detection of fatty acids in HPLC can be challenging as they often lack a strong chromophore for UV-Vis detection. oup.com To overcome this, derivatization with a UV-absorbing or fluorescent tag is often employed to enhance sensitivity. aocs.org Alternatively, detection at low UV wavelengths (around 205-210 nm) is possible, although with lower sensitivity. aocs.org Evaporative light scattering detectors (ELSD) or mass spectrometers can also be coupled with HPLC for universal detection.
Table 2: HPLC Separation Parameters for Fatty Acids
| Parameter | Value/Condition |
| Mode | Reversed-Phase (RP-HPLC) tandfonline.com |
| Stationary Phase | C18 (octadecylsilane) aocs.org |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixtures aocs.org |
| Detector | UV-Vis (with or without derivatization), ELSD, MS aocs.orgoup.com |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of fatty acids in complex biological samples, a field known as targeted metabolomics. bohrium.come-cmh.org This method combines the separation power of HPLC with the precise detection and quantification capabilities of tandem mass spectrometry. plos.org
In an LC-MS/MS workflow, after separation by HPLC, the eluting compounds are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. nih.gov For targeted analysis, a specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise, allowing for the detection of very low abundance fatty acids. nih.govnih.gov
The high sensitivity of LC-MS/MS, with detection limits often in the picogram to femtogram range, makes it ideal for studying subtle changes in the levels of this compound in various physiological and pathological states. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for any variations in sample preparation and instrument response. lipidmaps.org
Table 3: LC-MS/MS Parameters for Targeted Fatty Acid Analysis
| Parameter | Value/Condition |
| Chromatography | UHPLC/HPLC (Reversed-Phase) bohrium.com |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode plos.orgnih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) plos.org |
| Scan Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.govnih.gov |
| Internal Standards | Stable isotope-labeled fatty acids lipidmaps.org |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise chemical structure of organic molecules, including fatty acids. aocs.org It provides information on the connectivity of atoms and their chemical environment.
¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment. For this compound, distinct signals would be expected for the methyl protons at the end of the chain, the methylene (B1212753) protons along the aliphatic chain, the protons adjacent to the carboxylic acid group, and the olefinic protons of the double bonds. The coupling constants (J) between adjacent protons can help to determine the geometry (cis or trans) of the double bonds.
¹³C NMR (Carbon-13 NMR): This technique provides a spectrum of the different carbon atoms in the molecule. Key signals for this compound would include the carbonyl carbon of the carboxylic acid, the sp² hybridized carbons of the double bonds, and the sp³ hybridized carbons of the aliphatic chain. The chemical shifts of the olefinic carbons can also provide clues about the position of the double bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is crucial for establishing the connectivity between protons and carbons that are separated by two or three bonds. magritek.commagritek.com For this compound, HMBC correlations would be used to definitively confirm the positions of the double bonds at C-7 and C-17 by observing correlations between the olefinic protons and the neighboring methylene carbons. For instance, correlations between the protons on C-7 and C-8 with the carbons C-6 and C-9 would confirm the location of the first double bond.
Table 4: Hypothetical NMR Data for this compound (Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| COOH | ~11-12 (s, 1H) | ~179-180 | H-2 to C-1, C-3 |
| C-2 | ~2.35 (t, 2H) | ~34 | H-3 to C-2, C-4 |
| C-7, C-8 | ~5.3-5.4 (m, 2H) | ~128-131 | H-7/H-8 to C-6, C-9, C-10 |
| C-17, C-18 | ~5.3-5.4 (m, 2H) | ~128-131 | H-17/H-18 to C-16, C-19, C-20 |
| CH₃ (C-22) | ~0.88 (t, 3H) | ~14 | H-21 to C-20, C-22 |
Sample Preparation and Derivatization Strategies
Lipid Extraction Methods (e.g., Bligh and Dyer's method)
The initial and critical step in the analysis of this compound is its extraction from the biological source. The choice of extraction method is paramount and is dictated by the chemical structure and polarity of the lipid species of interest. nih.gov For long-chain polyunsaturated fatty acids (PUFAs) like docosadienoic acid, established methods such as the Bligh and Dyer and Folch methods are considered gold standards. nih.gov
The Bligh and Dyer method, first published in 1959, is a widely used liquid-liquid extraction technique for total lipid extraction. nih.govawi.dewiley.com It utilizes a solvent mixture of chloroform (B151607) and methanol, which is effective in extracting a broad range of lipids, including polar and non-polar compounds. wiley.comresearchgate.net The method's primary advantage lies in its reduced solvent-to-sample ratio compared to the Folch method. vliz.be The procedure involves homogenizing the sample in a chloroform-methanol-water mixture, leading to a biphasic system where the lower chloroform layer contains the extracted lipids. awi.de
Modifications to the original Bligh and Dyer method, such as acidification, have been shown to enhance the extraction efficiency, particularly for PUFAs. wiley.com An acidic Bligh and Dyer method can lead to a 10–15% increase in total fatty acids and a 30–50% increase in PUFAs compared to some traditional methods. wiley.com This improved efficiency is crucial for accurately quantifying less abundant fatty acids like this compound.
It is important to note that the efficiency of the Bligh and Dyer method can be influenced by the lipid content of the sample. For samples with very high lipid content, the original method may underestimate the total lipid amount. vliz.be Therefore, careful consideration of the sample matrix and potential modifications to the protocol are necessary for accurate results.
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Solvent System | Key Advantages | Considerations |
|---|---|---|---|
| Bligh and Dyer | Chloroform/Methanol/Water | Reduced solvent volume, efficient for a wide range of lipids. awi.devliz.be | May underestimate lipids in high-fat samples. vliz.be |
| Folch | Chloroform/Methanol | Considered a "gold standard", high extraction efficiency. nih.gov | Requires a larger solvent-to-sample ratio. vliz.be |
| Soxhlet | Petroleum Ether or other non-polar solvents | High yield of lipids. nih.gov | May have lower recovery for polar lipids like phospholipids. researchgate.net |
Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis
Following extraction, fatty acids are typically derivatized to more volatile and less polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). ifremer.fr The most common derivatization technique is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). ifremer.fr This process neutralizes the polar carboxyl group, which can otherwise cause adsorption issues and hinder separation on the GC column.
The esterification of fatty acids is generally achieved by reacting the lipid extract with an alcohol, most commonly methanol, in the presence of a catalyst. sigmaaldrich.com Boron trifluoride (BF3) in methanol is a widely used and effective reagent for this purpose. nih.gov The reaction mixture is heated to facilitate the conversion to FAMEs. nih.gov
Alternative derivatization reagents and methods exist, such as using sodium methoxide (B1231860) in methanol. mdpi.com The choice of method can influence the recovery and composition of the analyzed fatty acids. For instance, a one-step method that combines extraction and methylation has been shown to be faster and may identify a higher number of fatty acid components, though potentially with more unidentified compounds. researchgate.net
Once derivatized, the FAMEs, including the methyl ester of this compound, can be separated and identified using GC-MS. The separation is based on the boiling point, degree of unsaturation, and position of double bonds of the FAMEs. The mass spectrometer then provides structural information for identification.
Table 2: Common Reagents for FAME Derivatization
| Reagent | Typical Reaction Conditions | Notes |
|---|---|---|
| Boron Trifluoride (BF3) in Methanol | Heating at 90-110°C for about 1 hour. nih.gov | A widely used and effective catalyst for esterification. sigmaaldrich.com |
| Sodium Methoxide in Methanol | Reaction at 40°C for 45 minutes. mdpi.com | An alternative method for FAME synthesis. |
| Methanolic HCl | Extraction and derivatization can be performed in one step. lipidmaps.org | Can be a time-saving approach. |
Chemometric and Bioinformatic Approaches in Data Interpretation
The large and complex datasets generated from the GC-MS analysis of fatty acids necessitate the use of advanced computational tools for interpretation. nih.gov Chemometric and bioinformatic approaches are essential for extracting meaningful biological insights from this data. nih.govaalto.fi
Chemometrics involves the use of multivariate statistical techniques to analyze chemical data. agr.hr Methods such as Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Linear Discriminant Analysis (LDA) are frequently applied to fatty acid profiles. srce.hrnih.gov These techniques can help to:
Identify patterns and relationships within the data. srce.hr
Classify and differentiate samples based on their fatty acid composition. agr.hr
Identify key fatty acids that contribute most to the observed differences between sample groups. rsdjournal.org
Bioinformatic approaches, on the other hand, focus on the biological contextualization of the lipidomics data. nih.govosti.gov These tools can be used to:
Map identified lipids to known metabolic pathways. nih.govaalto.fi
Perform pathway analysis to understand the functional implications of changes in lipid profiles. nih.gov
Construct databases of theoretical lipids to aid in their identification. aalto.fi
The integration of chemometric and bioinformatic tools provides a powerful framework for the comprehensive analysis of fatty acid data, enabling researchers to move from large datasets to significant biological insights. nih.govaalto.fi This is particularly valuable for understanding the role of specific fatty acids like this compound in various biological systems.
Enzymatic and Chemical Synthesis Approaches
Chemoenzymatic Synthesis of Docosa-7,17-dienoic Acid and its Analogues
Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain reaction steps, combined with the versatility of chemical reactions for others. This approach is particularly advantageous for the synthesis of complex molecules like polyunsaturated fatty acids.
A plausible chemoenzymatic route to this compound could involve the use of lipases for the regioselective esterification of a glycerol (B35011) backbone or a precursor alcohol. Lipases, such as those from Candida antarctica (CAL-B), are widely used in organic synthesis due to their ability to act on specific positions of a molecule, their stability in organic solvents, and their broad substrate tolerance. mdpi.compreprints.org For instance, a shorter fatty acid with a pre-existing double bond could be enzymatically coupled to a long-chain alcohol, followed by chemical modifications to introduce the second double bond.
Another powerful chemoenzymatic strategy involves the use of lipoxygenases. These enzymes can introduce a hydroperoxy group at a specific position on a polyunsaturated fatty acid chain with high stereoselectivity. rsc.org This hydroperoxy group can then be chemically converted to a hydroxyl group and subsequently eliminated to form a double bond. For example, soybean lipoxygenase is used to convert linoleic acid to (13S)-13-hydroxyoctadeca-9,11-dienoic acid. rsc.org A similar strategy could be envisioned for a 22-carbon precursor to introduce one of the double bonds of this compound.
The synthesis of structured triacylglyceride hydroperoxides has been demonstrated through a chemoenzymatic approach involving the enzymatic preparation of an optically active hydroperoxy dienoic acid, protection of the hydroperoxy group, condensation with a glyceride, and subsequent deprotection. tandfonline.com This highlights the potential of combining enzymatic and chemical steps to create complex, functionalized fatty acids.
Stereoselective and Regioselective Synthesis Methodologies
The precise control over the geometry and position of the double bonds is paramount in the synthesis of polyunsaturated fatty acids, as these features dictate their biological activity.
Chemical Methodologies: Several classic and modern organic reactions are employed for the stereoselective synthesis of double bonds:
Wittig Reaction and its Variants: The Wittig reaction is a widely used method for forming carbon-carbon double bonds. The stereochemical outcome (Z or E) can be influenced by the choice of reagents and reaction conditions. The Still-Gennari and Ando modifications of the Horner-Wadsworth-Emmons reaction are particularly useful for the synthesis of Z-configured double bonds. rsc.org
Alkyne Reductions: The partial reduction of an internal alkyne can lead to either a cis- or trans-alkene. Lindlar's catalyst is commonly used for the syn-hydrogenation of alkynes to produce Z-alkenes, while dissolving metal reductions (e.g., sodium in liquid ammonia) typically yield E-alkenes.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for the stereospecific formation of C-C bonds, including those in polyenes. nih.gov These reactions involve the coupling of a vinyl halide or triflate with an organometallic reagent.
Catalytic Cross-Cyclomagnesiation: A novel method for the stereoselective synthesis of 1Z,5Z-diene systems involves the catalytic cross-cyclomagnesiation of 1,2-dienes. This approach has been successfully applied to the synthesis of various Z,Z-dienoic acids. sciforum.net
Enzymatic Methodologies: Enzymes offer unparalleled regio- and stereoselectivity in fatty acid modification:
Fatty Acid Desaturases: These enzymes are responsible for introducing double bonds at specific positions in the fatty acid chain in living organisms. mdpi.com By selecting a desaturase with the desired regioselectivity, it is possible to introduce a double bond at a specific carbon. For example, delta-5 and delta-6 desaturases introduce double bonds at the 5th and 6th carbon from the carboxyl end, respectively. mdpi.com
Fungal Peroxygenases: Unspecific peroxygenases (UPOs) from fungi have been shown to catalyze the highly regioselective epoxidation of polyunsaturated fatty acids. mdpi.com These epoxides can then be chemically transformed into double bonds. The regioselectivity of these enzymes can be remarkable, with some showing a strong preference for the terminal double bond of the fatty acid. mdpi.com
Cytochrome P450 Monooxygenases (CYPs): These enzymes can catalyze the regioselective hydroxylation and epoxidation of fatty acids. researchgate.net Engineered CYPs can be designed to target specific positions on the fatty acid chain, providing a route to functionalized intermediates for further chemical synthesis. d-nb.info
A hypothetical stereoselective synthesis of this compound could involve the coupling of two smaller, functionalized fragments using a cross-coupling reaction, where the stereochemistry of the double bonds is pre-defined in the starting materials.
Development of Immobilized Enzyme Systems for Sustainable Production
For the industrial-scale synthesis of fatty acids and their derivatives, the use of immobilized enzymes is a key strategy for developing sustainable and economically viable processes. Immobilization involves confining the enzyme to a solid support, which offers several advantages:
Reusability: The enzyme can be easily separated from the reaction mixture and reused for multiple batches, significantly reducing the cost of the biocatalyst. redalyc.org
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions such as high temperatures or organic solvents, leading to a longer operational lifespan. mdpi.com
Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors, which can improve productivity and process control.
Improved Product Purity: The ease of separation of the catalyst simplifies downstream processing and reduces the risk of enzyme contamination in the final product.
Various immobilization techniques have been developed, each with its own set of advantages and disadvantages. Common methods include:
| Immobilization Method | Principle | Advantages | Disadvantages |
| Adsorption | Non-covalent binding of the enzyme to the support surface via van der Waals forces, hydrogen bonds, or hydrophobic interactions. | Simple, mild conditions, often preserves enzyme activity. | Enzyme leakage can occur with changes in pH, temperature, or solvent. |
| Covalent Binding | Formation of a stable covalent bond between the enzyme and the support. | Strong binding prevents enzyme leakage. | Can sometimes lead to a loss of enzyme activity due to conformational changes. |
| Entrapment | Physical confinement of the enzyme within a porous matrix or microcapsules. | Protects the enzyme from the bulk environment. | Mass transfer limitations can reduce the reaction rate. |
| Cross-Linking | Formation of intermolecular cross-links between enzyme molecules to form an insoluble aggregate. | Carrier-free method, high enzyme loading. | Can lead to diffusion limitations and loss of activity if not optimized. |
A variety of materials can be used as supports for enzyme immobilization, including natural polymers (e.g., agarose, chitosan), synthetic polymers (e.g., acrylic resins), and inorganic materials (e.g., silica, celite). The choice of support and immobilization method depends on the specific enzyme and the reaction conditions. For the synthesis of this compound, an immobilized lipase (B570770) or peroxygenase could be employed in a packed-bed reactor for continuous production.
Strategies for De Novo Chemical Synthesis and Modification
De novo synthesis refers to the construction of a complex molecule from simple, readily available starting materials, as opposed to modifying a pre-existing natural product. For a molecule like this compound, a de novo chemical synthesis would involve building the 22-carbon chain and introducing the two double bonds at the correct positions with the desired stereochemistry.
A convergent synthetic approach is often favored for long-chain molecules. This would involve synthesizing two smaller fragments of the molecule separately and then joining them together in a later step. For this compound, one fragment could contain the carboxylic acid moiety and the C-7 double bond, while the other fragment would contain the C-17 double bond. These fragments could be coupled using a cross-coupling reaction.
The synthesis of long-chain dienoic acids has been reported in the literature, providing a blueprint for how such a synthesis might be approached. rsc.orgrsc.org These syntheses often rely on a series of chain elongation and functional group manipulation steps.
In addition to purely chemical methods, the concept of de novo biosynthesis in microorganisms offers a promising alternative for the production of fatty acids. acs.orgcutm.ac.inslideshare.netwikipedia.orgnih.gov Oleaginous yeasts and microalgae have been engineered to produce a variety of polyunsaturated fatty acids. This is achieved by introducing the necessary desaturase and elongase enzymes into the host organism, which can then produce the desired fatty acid from simple carbon sources like glucose. While the de novo biosynthesis of this compound has not been specifically reported, the tools of synthetic biology could potentially be used to engineer a microorganism to produce this specific fatty acid. This would involve identifying or engineering enzymes with the correct regioselectivity to introduce double bonds at the 7th and 17th positions of a 22-carbon fatty acid precursor.
{"answer":"### 8. Future Research Directions in this compound Studies \n\nWhile initial research has begun to shed light on the presence and potential relevance of this compound, a comprehensive understanding of this specific fatty acid isomer remains in its infancy. The following sections outline critical areas for future investigation that will be instrumental in elucidating its physiological significance.\n\n#### 8.1. Elucidation of Undiscovered Biological Functions and Mechanisms \n\nThe biological roles of this compound are largely uncharacterized. Future research must focus on identifying its specific functions and the molecular mechanisms through which it exerts its effects.\n\n##### 8.1.1. Investigation of Novel Receptor Interactions \n\nMany fatty acids exert their biological effects by acting as ligands for various receptors. nih.govnih.govupol.cz For instance, omega-3 fatty acids like docosahexaenoic acid (DHA) can bind to and modulate the activity of G-protein coupled receptors and nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). drugbank.com This interaction with PPARs is known to regulate the expression of genes involved in inflammation. drugbank.com Given the structural similarities to other bioactive fatty acids, it is plausible that this compound may also interact with specific receptors. Future studies should employ techniques such as affinity chromatography and surface plasmon resonance to identify potential receptor binding partners. Uncovering these interactions will be a critical first step in understanding its signaling capabilities.\n\n##### 8.1.2. Exploration of Intracellular Targets and Signaling Pathways \n\nBeyond receptor binding, fatty acids can influence a multitude of intracellular processes. They can be incorporated into cellular membranes, affecting properties like fluidity and the function of membrane-bound proteins. nih.govnih.gov They can also be metabolized into a variety of signaling molecules, such as eicosanoids, which are involved in inflammation and other physiological responses. upol.cz Research is needed to determine if this compound is a substrate for enzymes like cyclooxygenases and lipoxygenases, potentially leading to the formation of novel bioactive lipid mediators. nih.gov Furthermore, investigating its impact on key signaling pathways, such as those involving protein kinases and transcription factors, will provide a more complete picture of its cellular effects. mdpi.com\n\n#### 8.2. Advanced Understanding of Biosynthetic and Metabolic Regulation \n\nA thorough understanding of how this compound is synthesized, metabolized, and its levels are controlled within the cell is crucial.\n\n##### 8.2.1. Systems Biology Approaches to Pathway Flux \n\nSystems biology offers a powerful approach to understanding the complex network of metabolic pathways. wiley.comresearchgate.net By integrating experimental data from genomics, transcriptomics, proteomics, and metabolomics with computational models, researchers can analyze the flow of metabolites (flux) through various pathways. wiley.comenergy.gov This approach can help identify the key enzymes and regulatory points that control the biosynthesis and degradation of this compound. For example, understanding the flux through the fatty acid synthesis and elongation pathways will reveal how its production is balanced with that of other fatty acids. nih.govplos.org\n\n##### 8.2.2. Discovery of Uncharacterized Enzymes and Regulatory Proteins \n\nThe enzymes responsible for the specific desaturation and elongation steps leading to the formation of this compound may not be fully characterized. Future research should focus on identifying and characterizing these enzymes. frontiersin.org Techniques like activity-based protein profiling (ABPP) can be used to identify enzymes with specific metabolic activities. nomuraresearchgroup.com Additionally, studies are needed to uncover the regulatory proteins, such as transcription factors and co-activators, that control the expression of these enzymes, thereby modulating the levels of this compound in response to different physiological conditions.\n\n#### 8.3. Development of Innovative Analytical Tools for Enhanced Specificity and Sensitivity \n\nAdvancements in analytical chemistry are paramount for accurately detecting and quantifying this compound, especially given the challenge of distinguishing it from other isomers. rsc.orgrsc.org\n\n\n \n
Future Research Directions in Docosa 7,17 Dienoic Acid Studies
Applications in Synthetic Biology for Targeted Compound Production
The targeted production of specific fatty acids, including potentially valuable isomers like Docosa-7,17-dienoic acid, represents a promising frontier in synthetic biology. The principles of metabolic engineering, which involve the deliberate modification of an organism's metabolic pathways, can be harnessed to create microbial or plant-based systems for the synthesis of this compound. mdpi.comnih.gov
Table 1: Key Considerations for Synthetic Biology Production of this compound
| Consideration | Description |
| Host Organism Selection | Oleaginous yeasts such as Yarrowia lipolytica are promising candidates due to their natural ability to produce and accumulate lipids. google.com Plants, particularly oilseed crops, also offer a scalable platform for production. nih.gov |
| Precursor Supply | Enhancing the intracellular pool of acetyl-CoA, the fundamental building block for fatty acid synthesis, is a critical step. This can be achieved by overexpressing key enzymes in the central carbon metabolism. mdpi.com |
| Enzyme Engineering | The core of the synthetic pathway would involve the introduction and optimization of specific desaturase and elongase enzymes. A desaturase capable of introducing a double bond at the Δ7 position and another at the Δ17 position would be required. Elongase enzymes would be needed to extend the carbon chain to 22 carbons. google.com |
| Pathway Optimization | To maximize the yield of the target compound, competing metabolic pathways may need to be downregulated or knocked out. This prevents the diversion of precursors to the synthesis of other unwanted fatty acids. frontiersin.org |
| Product Accumulation and Extraction | Engineering the host to efficiently store the synthesized this compound, likely in the form of triacylglycerols, and developing efficient methods for its subsequent extraction and purification are essential for a viable production process. frontiersin.orggoedomega3.com |
Detailed research findings on the synthetic production of other long-chain polyunsaturated fatty acids (PUFAs) provide a roadmap for how one might approach the production of this compound. For instance, the successful engineering of Yarrowia lipolytica to produce significant quantities of docosahexaenoic acid (DHA) involved the introduction of a complex heterologous pathway with multiple desaturases and elongases. google.com Similar strategies, tailored with enzymes specific to the desired bond positions, could theoretically be applied.
The application of advanced tools like CRISPR-Cas9 for precise genome editing would be instrumental in constructing and optimizing these synthetic pathways. Furthermore, high-throughput screening methods would be necessary to identify the most productive engineered strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
